molecular formula C9H14O3 B1597966 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid CAS No. 257932-29-9

2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid

Cat. No. B1597966
CAS RN: 257932-29-9
M. Wt: 170.21 g/mol
InChI Key: FSQSHXLJRFYYMV-UHFFFAOYSA-N
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Description

2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of such kind of scaffold using a cyclohexane-trans-1,4-diol with an alkyne side chain in the presence of Au (I) catalyst has been reported . This is a domino process in which two C–H, two C–O and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .


Molecular Structure Analysis

The molecular structure of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is characterized by its molecular formula C9H14O3 . The average mass is 170.206 Da and the monoisotopic mass is 170.094299 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid include its molecular structure, represented by the molecular formula C9H14O3 . The average mass is 170.206 Da and the monoisotopic mass is 170.094299 Da .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid, play a key role in organic synthesis . They can participate in a variety of organic reactions, including substitution, elimination, and oxidation .

Nanotechnology

In nanotechnology, carboxylic acids can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . The carboxylic acid group in 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid could potentially be used for this purpose.

Polymer Science

Carboxylic acids have applications in the area of polymers as monomers, additives, and catalysts . The carboxylic acid group in 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid could potentially be used in the synthesis or modification of polymers.

Synthesis of Bicyclic Compounds

The bicyclic [3.2.1]octane framework is present in many natural products with important biological activities . 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid could potentially be used as a starting material or intermediate in the synthesis of these compounds.

Diels-Alder Reactions

The bicyclic [3.2.1]octane framework can be prepared via Diels-Alder reactions . The 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid could potentially be used in such reactions.

Pharmaceutical Applications

Given the presence of the [3.2.1]octane framework in molecules with biological interest , 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid could potentially be used in the development of new pharmaceuticals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centres represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities . Therefore, future research could focus on improving the synthesis process and exploring its potential applications in the production of biologically active compounds.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid. According to the safety data sheet, this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-2-1-5-3-6(8)4-7(5)9(11)12/h5-8,10H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQSHXLJRFYYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1C(C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384384
Record name 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid

CAS RN

257932-29-9
Record name 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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